

A Comparative Guide to the Electron Ionization Mass Spectrum of Ethyl Cyclobutanecarboxylate

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Compound of Interest

Compound Name: Ethyl cyclobutanecarboxylate

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This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **ethyl cyclobutanecarboxylate**. It offers a comparison with structurally similar esters and discusses alternative ionization methods, providing valuable data for compound identification and structural elucidation in research and development settings.

Electron Ionization (EI) Mass Spectrometry of Ethyl Cyclobutanecarboxylate

Electron ionization is a "hard" ionization technique that utilizes a high-energy electron beam to ionize a sample molecule. This process often leads to extensive fragmentation, providing a characteristic mass spectrum that can be used as a molecular fingerprint for identification.

The EI mass spectrum of **ethyl cyclobutanecarboxylate** ($C_7H_{12}O_2$) reveals a distinct fragmentation pattern. The molecular ion peak ($[M]^+$) is observed at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight.^{[1][2]} However, due to the high energy of electron ionization, the molecular ion is often of low abundance. The most significant peaks in the spectrum correspond to stable fragment ions, with the base peak, representing the most abundant ion, appearing at m/z 55. Other prominent fragment ions are observed at m/z 29 and 83.^[3]

Comparison with Structurally Similar Esters

To better understand the fragmentation pattern of **ethyl cyclobutanecarboxylate**, it is useful to compare its EI mass spectrum with those of structurally related esters.

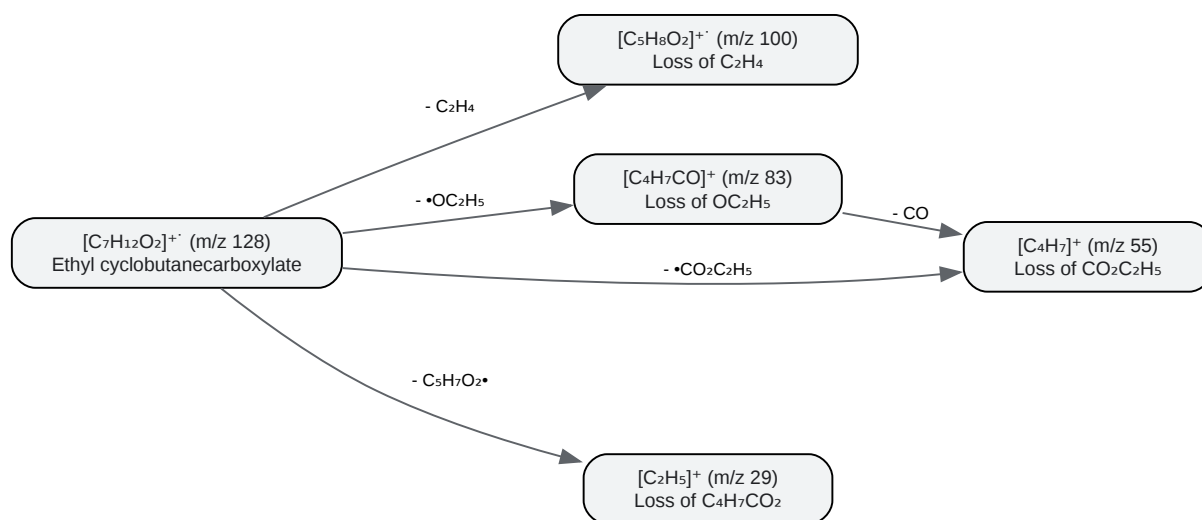
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) |
|-------------------------------|---|--------------------------|-----------------------------------|
| Ethyl cyclobutanecarboxylate | C ₇ H ₁₂ O ₂ | 128.17 | 128, 100, 83, 55 (base peak), 29 |
| Ethyl cyclopentanecarboxylate | C ₈ H ₁₄ O ₂ | 142.20 | 142, 113, 101 (base peak), 69, 41 |
| Methyl cyclobutanecarboxylate | C ₆ H ₁₀ O ₂ | 114.14 | 114, 83, 59, 55 (base peak) |

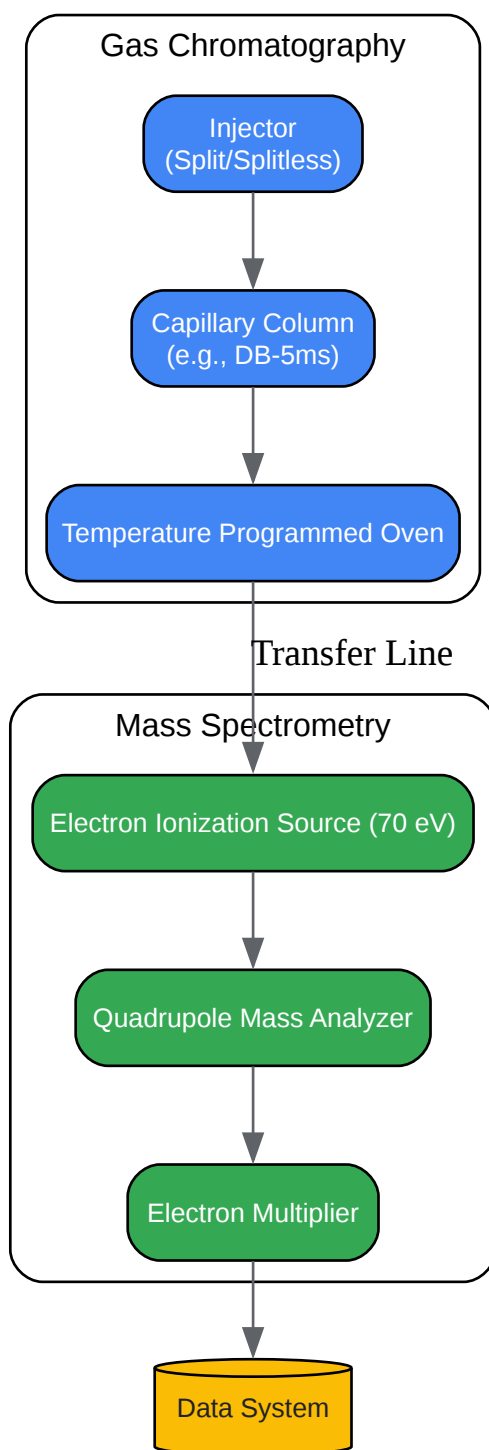
Table 1: Comparison of Key Mass Spectral Data for Cycloalkanecarboxylates. The table summarizes the molecular formula, molecular weight, and prominent fragment ions observed in the electron ionization mass spectra of **ethyl cyclobutanecarboxylate** and its structural analogs.

The fragmentation of these esters is influenced by the cyclic alkyl group and the ethyl/methyl ester functionality. The presence of the cyclobutyl ring in both ethyl and **methyl cyclobutanecarboxylate** leads to a characteristic fragment at m/z 55, which is the base peak for both compounds. In the case of ethyl cyclopentanecarboxylate, the larger cyclopentyl ring results in a different fragmentation pattern, with the base peak shifting to m/z 101.^[4]

Proposed Fragmentation Pathway of Ethyl Cyclobutanecarboxylate

The major fragment ions observed in the EI mass spectrum of **ethyl cyclobutanecarboxylate** can be rationalized through established fragmentation mechanisms for esters. The following diagram illustrates a plausible fragmentation pathway.





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